2-Piperidinonicotinic acid synthesis and characterization
2-Piperidinonicotinic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Piperidinonicotinic Acid and its Isomer, Pipecolic Acid
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of compounds related to the term "2-Piperidinonicotinic acid." It is important to note that this name is ambiguous and can be interpreted as two distinct chemical structures: 2-(piperidin-1-yl)nicotinic acid and piperidine-2-carboxylic acid (commonly known as pipecolic acid). This guide will address both compounds in separate sections to provide a thorough resource for researchers, scientists, and drug development professionals.
Part 1: 2-(Piperidin-1-yl)nicotinic Acid
2-(Piperidin-1-yl)nicotinic acid is a derivative of nicotinic acid (pyridine-3-carboxylic acid) where a piperidine ring is attached to the 2-position of the pyridine ring.
Synthesis
The synthesis of 2-(piperidin-1-yl)nicotinic acid can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 2-chloronicotinic acid with piperidine. In this reaction, the piperidine acts as a nucleophile, displacing the chlorine atom on the pyridine ring. This reaction is analogous to the synthesis of other 2-amino-nicotinic acid derivatives[1]. The starting material, 2-chloronicotinic acid, can be synthesized from nicotinic acid by oxidation to its N-oxide, followed by chlorination[2][3].
Experimental Protocols
Synthesis of 2-(Piperidin-1-yl)nicotinic acid from 2-Chloronicotinic Acid
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Materials:
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2-Chloronicotinic acid
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Piperidine
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Anhydrous potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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-
Procedure:
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In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous DMF.
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Add piperidine (1.2 equivalents) to the mixture.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to precipitate the product.
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Filter the precipitate and wash with cold water.
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For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water.
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Alternatively, the product can be extracted from the acidified aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the final product.
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Characterization
Table 1: Chemical Identifiers and Expected Characterization Data for 2-(Piperidin-1-yl)nicotinic Acid
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Expected to be a solid at room temperature |
| ¹H NMR | Expected signals for the pyridine ring protons, the piperidine ring protons, and a carboxylic acid proton. |
| ¹³C NMR | Expected signals for the carbons of the pyridine and piperidine rings, and a carboxyl carbon. |
| FTIR (cm⁻¹) | Expected characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-N, and aromatic C-H stretching. |
| Mass Spectrometry (m/z) | Expected molecular ion peak corresponding to [M+H]⁺ at approximately 207.11. |
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of 2-(piperidin-1-yl)nicotinic acid.
Biological Activity and Signaling Pathways
While specific signaling pathways involving 2-(piperidin-1-yl)nicotinic acid are not well-documented, derivatives of nicotinic acid are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties[4][5]. Piperidine-containing compounds are also of significant interest in medicinal chemistry due to their diverse pharmacological activities[6]. Further research is needed to elucidate the specific biological roles and mechanisms of action of 2-(piperidin-1-yl)nicotinic acid.
Part 2: Piperidine-2-carboxylic Acid (Pipecolic Acid)
Pipecolic acid is a non-proteinogenic amino acid that is a cyclic analog of lysine. It exists as two enantiomers, L-pipecolic acid and D-pipecolic acid, with the L-isomer being the most common in biological systems.
Synthesis
Pipecolic acid can be synthesized through various methods, including both biosynthetic and chemical routes.
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Biosynthesis: In biological systems, L-pipecolic acid is primarily synthesized from L-lysine through a cyclodeamination reaction catalyzed by the enzyme lysine cyclodeaminase[7].
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Chemical Synthesis: Several chemical synthesis strategies have been developed. One common approach involves the resolution of racemic DL-pipecolic acid using chiral resolving agents like tartaric acid[8]. Another method starts from 2-picolinic acid, which is hydrogenated to racemic pipecolic acid and then resolved[9]. Enantioselective syntheses have also been reported, often starting from chiral precursors[10][11].
Experimental Protocols
Resolution of DL-Pipecolic Acid using L-Tartaric Acid[8]
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Materials:
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DL-Pipecolic acid
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L-Tartaric acid
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95% Ethanol
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Water
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-
Procedure:
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In a suitable flask, prepare a solution of 95% ethanol and water (e.g., 3000 mL ethanol to 200 mL water).
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Heat the solvent mixture to approximately 80 °C.
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Add DL-pipecolic acid (e.g., 200 g) followed by L-tartaric acid (e.g., 244 g) to the hot solvent.
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Stir the mixture at 80 °C for about an hour until a clear solution is obtained.
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Allow the solution to cool and stand at room temperature (around 25 °C) for 48 hours to allow for the precipitation of the L-pipecolic acid-L-tartrate salt.
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Filter the solid precipitate. The filtrate contains the D-pipecolic acid.
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The L-pipecolic acid can be liberated from its tartrate salt by treatment with a suitable base and subsequent purification.
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Characterization
Pipecolic acid is a well-characterized compound. Its physical and spectroscopic data are readily available.
Table 2: Chemical and Physical Properties of Pipecolic Acid
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 272 °C (decomposes) |
Table 3: Spectroscopic Data for DL-Pipecolic Acid[12]
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR (in D₂O) | 3.57 (H-2), 3.20 (H-6eq), 2.21 (H-6ax), 1.73-1.76 (H-3, H-4, H-5) |
| ¹³C NMR (in D₂O) | 177.37 (C=O), 61.70 (C-2), 46.37 (C-6), 29.22 (C-4), 24.52 (C-3), 24.26 (C-5) |
Table 4: FTIR Data for Pipecolic Acid
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2500 | O-H and N-H stretching (broad) |
| ~2940, 2860 | C-H stretching |
| ~1630 | C=O stretching (asymmetric) |
| ~1400 | C=O stretching (symmetric) |
Synthesis Workflow
Caption: A general workflow for the chemical synthesis of pipecolic acid.
Biological Activity and Signaling Pathways
Pipecolic acid, particularly the L-isomer, is a crucial signaling molecule in plant immunity, specifically in a process called Systemic Acquired Resistance (SAR)[13][14][15]. SAR is an inducible defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant.
The pipecolic acid signaling pathway in plants is complex and interconnected with other defense signaling pathways, primarily involving salicylic acid (SA)[13]. Upon pathogen infection, pipecolic acid levels increase in both local and systemic tissues[14]. It functions upstream of several key signaling components, including nitric oxide (NO) and reactive oxygen species (ROS)[16]. This pathway ultimately leads to the activation of defense genes and the establishment of SAR. In mammals, pipecolic acid is a metabolite of lysine and has been recognized as a weak inhibitory neurotransmitter and a GABA agonist[14].
Caption: Simplified signaling pathway of pipecolic acid in plant SAR.[13][16]
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a pipecolic acid biosynthesis pathway required for systemic acquired resistance - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 8. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 9. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. bmse000237 DL-Pipecolic Acid at BMRB [bmrb.io]
- 13. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pipecolic acid confers systemic immunity by regulating free radicals - PMC [pmc.ncbi.nlm.nih.gov]
